molecular formula C7H7N3O2 B2414685 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 66857-97-4

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2414685
CAS No.: 66857-97-4
M. Wt: 165.152
InChI Key: QNVSQYOUDVTHNQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 66857-97-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic system noted for its structural resemblance to purine bases, which underlies its significant bioactivity and versatility in designing novel therapeutic agents . This specific derivative serves as a key synthetic intermediate for the development of bioactive molecules. The 1H-pyrazolo[3,4-b]pyridine core is extensively investigated for its diverse pharmacological potential, including applications as kinase inhibitors, anticancer agents, antiviral compounds, and anti-inflammatory therapeutics . With over 300,000 documented 1H-pyrazolo[3,4-b]pyridine analogues and several candidates in investigational or approved drug stages, this chemical class represents a fertile ground for research and development . The N1-methyl substitution, present in this compound, is one of the most prevalent and synthetically accessible patterns, facilitating targeted research applications and minimizing unwanted tautomerism . The product is provided with high purity and is intended for research applications in chemical synthesis and biological screening. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-hydroxy-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-7-4(3-8-10)5(11)2-6(12)9-7/h2-3H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSQYOUDVTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the annulation of a pyrazole ring onto a pyridine ring. One common method is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under mild reaction conditions using N-heterocyclic carbene catalysts . This method provides excellent yields and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the oxidative [3 + 3] annulation method suggests it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a crucial scaffold in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against multiple diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7, demonstrating their potential as anticancer agents .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Pyrazolo[3,4-b]pyridines have shown promise in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy and related disorders .

Synthesis and Functionalization

The synthesis of this compound involves several methods, including cyclization reactions that utilize readily available starting materials. The ability to modify its structure allows for the development of new compounds with enhanced biological activities. For example, researchers have synthesized various substituted derivatives to explore their pharmacological profiles further .

Pharmacological Investigations

Numerous studies have focused on the biological activities of this compound and its derivatives. These investigations include:

  • Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of K562 and MCF-7 cell proliferation by specific derivatives.
Anticonvulsant PropertiesIdentified anticonvulsant effects in animal models, indicating potential for epilepsy treatment.
Synthesis TechniquesDeveloped efficient synthetic routes for various functionalized pyrazolo[3,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.

Biological Activity

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as CAS No. 66857-97-4, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O, with a molecular weight of 149.15 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological significance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to this compound showed promising results against several pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Biofilm Inhibition (%)
This compound0.22–0.25 μg/mLNot specifiedSignificant reduction compared to Ciprofloxacin

These derivatives were effective against Staphylococcus aureus and Staphylococcus epidermidis, exhibiting low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values > 60 μM .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant activity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Hela2.59Induction of apoptosis and cell cycle arrest
MCF7Not specifiedInhibition of CDK2 and CDK9
HCT116Not specifiedInduction of apoptosis

Case Study : One study reported that compound 9a , a derivative closely related to our target compound, induced significant levels of early and late apoptosis in Hela cells (total = 42.19%) compared to control cells . The mechanism involved inhibition of cyclin-dependent kinases (CDK2 and CDK9), crucial for cell cycle regulation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • DNA Gyrase Inhibition : Studies indicate that derivatives act as inhibitors of DNA gyrase with IC50 values ranging from 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound also demonstrates DHFR inhibition with IC50 values between 0.52–2.67 μM .

Q & A

Basic: What are the most efficient synthetic routes for 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) using readily available precursors like aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine. Key methodologies include:

  • Green synthesis: Polyethylene glycol (PEG-400) as a recyclable solvent under mild conditions (50–80°C), achieving yields of 75–90% without column chromatography .
  • Catalytic systems: Molecular iodine (10 mol%) in ethanol at 80°C enables three- or four-component reactions with 4-hydroxycoumarin derivatives, yielding dihydrochromeno-pyrazolo-pyridinones (70–85% yields) .
  • Meglumine catalysis: Room-temperature reactions in ethanol with meglumine (10 mol%) for 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines (80–92% yields) .

Table 1: Comparison of Synthetic Methods

Catalyst/MediumConditionsYield (%)Key AdvantageReference
PEG-40050–80°C, 6–8 hrs75–90Recyclable, eco-friendly
Molecular iodine80°C, 4–6 hrs70–85No column chromatography
MeglumineRT, 5 hrs80–92Mild, energy-efficient

Advanced: How can regioselectivity be controlled in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis?

Methodological Answer:
Regioselectivity is influenced by catalysts and reaction pathways:

  • L-Proline catalysis: Directs regioselective domino reactions via enamine intermediates, favoring pyrazolo[3,4-b]pyridines over alternative isomers .
  • Acid-mediated cyclization: Using ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) selectively forms the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one isomer due to thermodynamic stabilization of the keto-enol tautomer .
  • Protecting groups: 1-Benzyl or 1-methyl substituents prevent undesired ring-opening or isomerization during cyclization .

Key Consideration: Computational studies (e.g., DFT) on transition-state energies can predict regiochemical outcomes and guide catalyst selection .

Basic: What spectroscopic techniques are used to characterize pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

Methodological Answer:

  • 1H/13C-NMR: Confirms substitution patterns and ring fusion. For example, the 4-hydroxy group appears as a singlet at δ 10.5–11.0 ppm, while the methyl group resonates at δ 2.3–2.5 ppm .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of CO or H2O) .

Note: X-ray crystallography resolves ambiguities in tautomeric forms, as seen in 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl derivatives .

Advanced: How do computational methods aid in optimizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives for biological activity?

Methodological Answer:

  • Molecular docking: Predicts binding affinity to target proteins (e.g., antimicrobial enzymes). For example, pyrazolo-pyridinones with thiourea substituents show strong interactions with bacterial DNA gyrase .
  • DFT calculations: Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial efficacy. Pyranopyrazole derivatives with electron-withdrawing groups exhibit enhanced bioactivity .
  • ADME prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, BBB permeability) to prioritize candidates for in vivo studies .

Case Study: Thiourea-linked pyrazolo-pyridinones (e.g., compound 7c ) showed MIC values of 2–8 µg/mL against S. aureus and E. coli due to optimized lipophilicity and hydrogen bonding .

Advanced: What strategies resolve contradictions in reaction outcomes under similar conditions?

Methodological Answer:
Contradictions often arise from subtle differences in catalysts or substrates:

  • Catalyst specificity: Molecular iodine favors chromeno-pyrazolo-pyridinones via Knoevenagel condensation , while PEG-400 promotes simpler pyrazolo-pyridinones via aldol pathways .
  • Acid strength: Strong acids (e.g., H2SO4) may induce side reactions (e.g., decarboxylation), whereas milder acids (e.g., AcOH) preserve functional groups .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks but may reduce regioselectivity compared to ethanol .

Recommendation: Systematic screening of catalysts, solvents, and temperatures using Design of Experiments (DoE) minimizes variability .

Basic: What are the applications of pyrazolo[3,4-b]pyridin-6(7H)-ones in medicinal chemistry?

Methodological Answer:
These scaffolds are explored for:

  • Antimicrobial agents: Thiourea and triazole derivatives inhibit bacterial growth via membrane disruption or enzyme inhibition .
  • Apoptosis inducers: Pyrazolo-pyridinones with naphthyl substituents activate caspase-3 in cancer cells (IC50: 10–25 µM) .
  • Antioxidants: Electron-rich derivatives (e.g., methoxy-substituted) scavenge free radicals in DPPH assays (EC50: 15–30 µM) .

Table 2: Biological Activity of Select Derivatives

CompoundTarget ActivityIC50/MICMechanismReference
7c Antibacterial2–8 µg/mLDNA gyrase inhibition
8a Anticancer12 µMCaspase-3 activation
K1 Antioxidant18 µMRadical scavenging

Guidelines for Researchers:

  • Prioritize green chemistry methods (e.g., PEG-400, meglumine) for sustainability.
  • Combine experimental and computational approaches to optimize regioselectivity and bioactivity.
  • Validate spectroscopic data with X-ray crystallography to resolve structural ambiguities.

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